2-Benzyl 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate
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Overview
Description
2-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a diazaspiro intermediate, followed by benzylation and ethylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic framework can be utilized in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 2-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The spirocyclic structure allows for unique binding interactions, potentially leading to modulation of these pathways .
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic framework but differs in functional groups and overall structure.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Uniqueness
2-Benzyl 3-ethyl (3R)-1,1’-diaza[2,8’-bispiro[4.5]decane]-2,3-dicarboxylate is unique due to its specific combination of benzyl and ethyl groups attached to the spirocyclic core.
Properties
Molecular Formula |
C29H42N2O4 |
---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-O-benzyl 3-O-ethyl (3R)-2-(1-azaspiro[4.5]decan-8-yl)-1-azaspiro[4.5]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C29H42N2O4/c1-2-34-25(32)24-20-28(14-7-4-8-15-28)31-29(24,26(33)35-21-22-10-5-3-6-11-22)23-12-17-27(18-13-23)16-9-19-30-27/h3,5-6,10-11,23-24,30-31H,2,4,7-9,12-21H2,1H3/t23?,24-,27?,29?/m0/s1 |
InChI Key |
POIANUOZAQVSBF-QUDWSAQTSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CCCCC2)NC1(C3CCC4(CCCN4)CC3)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1CC2(CCCCC2)NC1(C3CCC4(CCCN4)CC3)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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